molecular formula C9H17Cl2N3 B2496918 1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride CAS No. 2416218-44-3

1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride

Cat. No.: B2496918
CAS No.: 2416218-44-3
M. Wt: 238.16
InChI Key: XSIFJWVIGIKOQY-QMMMGPOBSA-N
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Description

1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride is a compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable reagent to form the imidazole ring. For example, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloprotein studies. Additionally, the compound can interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound with a simpler structure.

    2-Methylimidazole: A methyl-substituted derivative with similar properties.

    Pyrrolidine: A five-membered nitrogen-containing ring similar to the pyrrolidinyl group in the compound.

    1-Methylimidazole: A methyl-substituted imidazole without the pyrrolidinyl group.

Uniqueness

1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole is unique due to the presence of both the imidazole and pyrrolidinyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1-methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-12-6-5-11-9(12)7-8-3-2-4-10-8;;/h5-6,8,10H,2-4,7H2,1H3;2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFBQUZPQYQTGJ-JZGIKJSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1C[C@@H]2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416218-44-3
Record name 1-methyl-2-{[(2S)-pyrrolidin-2-yl]methyl}-1H-imidazole dihydrochloride
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